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molecular formula C15H14ClNO3S B8509524 [5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid CAS No. 86186-88-1

[5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid

Cat. No. B8509524
M. Wt: 323.8 g/mol
InChI Key: CVXBSTOFIKXCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434175

Procedure details

Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate (19 mg) is dissolved in 0.5 ml of absolute ethanol. Aqueous sodium hydroxide (1 ml of 2.5 N solution) is added dropwise at a rate such that the reaction stayed homogeneous. Upon completion of the addition, the reaction is allowed to stand for about 30 minutes followed by precipitation with 1.5 ml of 2.5 N aqueous hydrochloride. The resulting precipitate is filtered, and dried in vacuo to afford 15 mg of 5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetic acid.
Name
Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[CH2:4][C:5]1[N:6]([CH3:21])[C:7]([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:8]([S:10][CH3:11])[CH:9]=1.[OH-].[Na+]>C(O)C>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]([C:7]2[N:6]([CH3:21])[C:5]([CH2:4][C:3]([OH:22])=[O:2])=[CH:9][C:8]=2[S:10][CH3:11])=[O:20])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate
Quantity
19 mg
Type
reactant
Smiles
COC(CC=1N(C(=C(C1)SC)C(C1=CC=C(C=C1)Cl)=O)C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
followed by precipitation with 1.5 ml of 2.5 N aqueous hydrochloride
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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